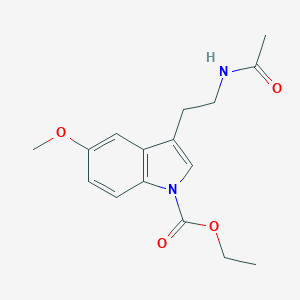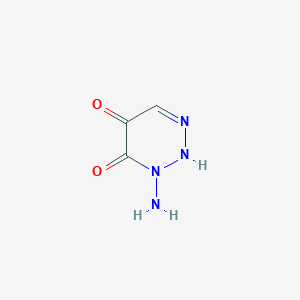
3-Amino-2H-triazine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2H-triazine-4,5-dione, commonly known as melamine, is a nitrogen-containing organic compound with a unique triazine ring structure. It is widely used in the manufacture of resins, adhesives, and plastics. In recent years, melamine has gained significant attention due to its potential applications in various scientific research fields.
Mécanisme D'action
Melamine has a unique triazine ring structure, which makes it highly stable. It has a high nitrogen content, which makes it an attractive compound for various biological applications. The mechanism of action of melamine is not well understood, but it is believed to be involved in various biochemical reactions due to its nitrogen content.
Biochemical and Physiological Effects:
Melamine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to have a positive effect on bone density and to promote wound healing. Melamine-based resins have been used as a coating material for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Melamine has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It has a high nitrogen content, which makes it an attractive compound for various biological applications. However, melamine also has limitations. It is a toxic compound and can cause health hazards if not handled properly. It is also difficult to dissolve in water, which can limit its applications in some experiments.
Orientations Futures
There are several future directions for research on melamine. One area of interest is the development of new melamine-based materials with enhanced properties. Another area of interest is the investigation of the potential biomedical applications of melamine-based materials. The use of melamine-based materials in tissue engineering and drug delivery systems is also an area of active research. Additionally, the development of new synthesis methods for melamine and its derivatives is an area of interest for researchers.
In conclusion, melamine is a nitrogen-containing organic compound with a unique triazine ring structure. It has broad applications in various scientific research fields. Melamine-based resins have excellent mechanical and thermal properties, which make them suitable for various industrial applications. Melamine has several advantages for lab experiments, but also has limitations due to its toxicity and solubility issues. There are several future directions for research on melamine, including the development of new materials and synthesis methods, and investigation of its potential biomedical applications.
Méthodes De Synthèse
Melamine can be synthesized by the reaction of urea and formaldehyde under high temperature and pressure. The reaction leads to the formation of a highly stable triazine ring structure. The synthesis of melamine is a well-established process and has been extensively studied.
Applications De Recherche Scientifique
Melamine has broad applications in various scientific research fields. It is used as a building block for the synthesis of various organic compounds. It is also used as a cross-linking agent in the preparation of resins and adhesives. Melamine-based resins have excellent mechanical and thermal properties, which make them suitable for various industrial applications.
Propriétés
Numéro CAS |
150711-09-4 |
|---|---|
Nom du produit |
3-Amino-2H-triazine-4,5-dione |
Formule moléculaire |
C3H4N4O2 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
3-amino-2H-triazine-4,5-dione |
InChI |
InChI=1S/C3H4N4O2/c4-7-3(9)2(8)1-5-6-7/h1,6H,4H2 |
Clé InChI |
CDQOJTQAGBDLGD-UHFFFAOYSA-N |
SMILES |
C1=NNN(C(=O)C1=O)N |
SMILES canonique |
C1=NNN(C(=O)C1=O)N |
Synonymes |
1,2,3-Triazine-4,5-dione,3-amino-2,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



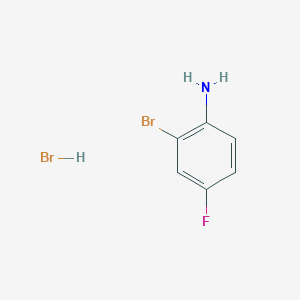

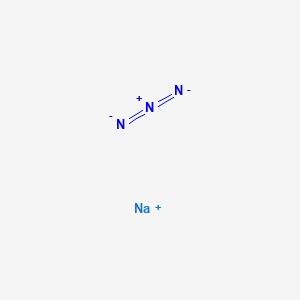
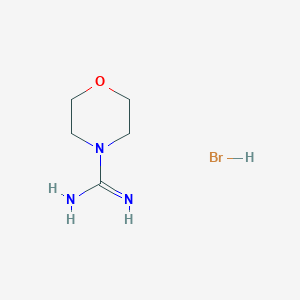
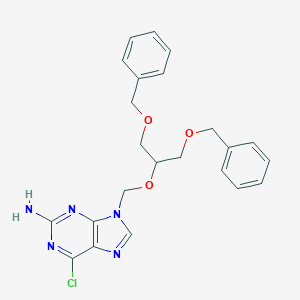
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)

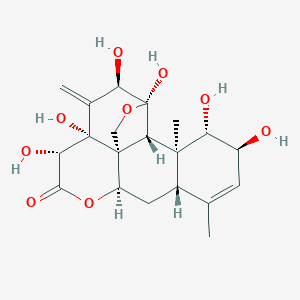

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
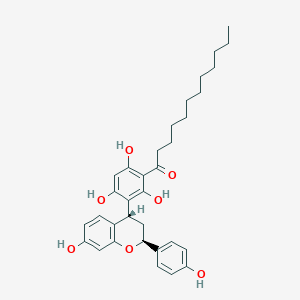

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
